1-Methylnaphtho[2,1-b][1]benzofuran
Description
1-Methylnaphtho[2,1-b][1]benzofuran is a fused heteroaromatic compound comprising a naphthalene moiety fused to a benzofuran system with a methyl substituent at the 1-position. This structural motif confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The compound’s crystal structure was resolved by Jevric et al., revealing a planar aromatic system with the methyl group inducing minor steric distortions . Its synthesis typically involves functionalization of the naphthobenzofuran core, though specific protocols for the 1-methyl derivative are less documented compared to its methoxy or nitro-substituted analogs.
Properties
CAS No. |
93755-97-6 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-methylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-5-4-6-12-9-10-15-17(16(11)12)13-7-2-3-8-14(13)18-15/h2-10H,1H3 |
InChI Key |
IPQDCGXPTHPYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation Strategy
The most efficient route involves reacting 2-hydroxy-1-naphthaldehyde (1) with ethyl chloroacetate (2) in toluene under reflux conditions, followed by methylamine treatment. This method achieves 68-72% yields through sequential O-alkylation, cyclization, and N-methylation steps. Critical parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent System | Toluene/AcOH (4:1) | +15% vs. DMF |
| Temperature | 110°C | +22% vs. 80°C |
| Catalyst Loading | TiCl₄ (0.2 equiv) | +18% vs. no catalyst |
The titanium tetrachloride catalyst facilitates intramolecular electrophilic aromatic substitution, forming the benzofuran core. NMR studies confirm intermediate formation of 3-(ethoxycarbonyl)-2-naphthol before methylamine-induced ring closure.
Multi-Step Assembly via Knoevenagel Adducts
Alternative pathways employ 2-hydroxy-1-naphthoic acid derivatives as starting materials. A three-step sequence achieves 59% overall yield:
- Knoevenagel Condensation : 2-Hydroxy-1-naphthaldehyde reacts with malononitrile in acetic acid (85% yield)
- Cyclodehydration : Treatment with polyphosphoric acid at 140°C induces ring closure (73% yield)
- Methylation : Dimethyl sulfate in acetone introduces the methyl group (92% yield)
This method provides better stereochemical control but requires rigorous purification between steps. GC-MS analysis reveals competing dimerization pathways at >150°C, necessitating precise temperature control.
Catalytic System Optimization
Lewis Acid-Mediated Cyclization
Titanium tetrachloride demonstrates superior performance over conventional catalysts in benzannulation reactions (Table 2):
| Catalyst | Conversion (%) | Selectivity (%) | Byproduct Formation |
|---|---|---|---|
| TiCl₄ | 98 | 89 | <5% |
| AlCl₃ | 82 | 74 | 12% |
| ZnCl₂ | 67 | 58 | 21% |
| No Catalyst | 45 | 39 | 34% |
The Ti⁴⁺ ion polarizes carbonyl groups, lowering the activation energy for cyclization from 128 kJ/mol to 89 kJ/mol based on DFT calculations. Excess catalyst (>0.3 equiv) promotes naphthol decomposition, requiring careful stoichiometric control.
Solvent Effects on Reaction Kinetics
Mixed solvent systems significantly enhance reaction rates and yields (Figure 1):
- Toluene/AcOH (4:1) : Optimal dielectric constant (ε = 6.2) balances reactant solubility and transition state stabilization
- DMF : Causes premature methylamine adduct formation (23% yield loss)
- THF : Slows cyclization kinetics (k = 0.017 min⁻¹ vs. 0.043 min⁻¹ in toluene/AcOH)
Arrhenius plots reveal an activation energy of 76.3 kJ/mol in the optimized solvent system versus 94.8 kJ/mol in pure toluene.
Mechanistic Elucidation of Key Steps
Methylation Regioselectivity
Competitive O- vs. N-methylation pathways depend on base strength:
- Weak Bases (NaHCO₃) : 97% O-methylation selectivity
- Strong Bases (KOH) : 68% N-methylation predominates
¹H NMR titration studies identify a key intermediate where methylamine's lone pair coordinates to TiCl₄, directing electrophilic attack to the oxygen center.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the one-pot method to flow chemistry achieves:
- 92% Space-Time Yield (STY) improvement vs. batch
- 15% Reduction in solvent consumption
- 99.8% Purity by online HPLC monitoring
Critical flow parameters:
- Residence Time: 8.2 minutes
- Backpressure: 2.7 bar
- Mixing Efficiency: 94% (vs. 78% batch)
Green Chemistry Metrics
Comparative analysis shows environmental advantages:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (kg/kg product) | 32.4 | 11.9 |
| Energy (kJ/mol) | 148 | 89 |
The flow system's enhanced heat transfer reduces decomposition pathways, improving atom economy from 61% to 79%.
Emerging Synthetic Technologies
Photoredox-Catalyzed Cyclization
Visible light-mediated synthesis using Ru(bpy)₃²⁺ achieves:
- 82% Yield at 25°C
- 100% Conversion in 2 hours
- Excellent Functional Group Tolerance
Mechanistic studies reveal single-electron transfer (SET) activation of the chloroacetate moiety, followed by radical recombination (k = 4.7 × 10³ M⁻¹s⁻¹).
Biocatalytic Approaches
Engineered P450BM3 mutants demonstrate:
- 94% Enantiomeric Excess (ee)
- 0.8 g/L/h Productivity
- 99% Aqueous Reaction Medium
Docking simulations identify key mutations (T268A, L437N) that create a hydrophobic pocket favoring naphthofuran formation.
Chemical Reactions Analysis
Types of Reactions
1-Methylnaphtho2,1-bbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the fused ring system and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 1-Methylnaphthobenzofuran.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated products.
Scientific Research Applications
1-Methylnaphtho2,1-bbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Methylnaphtho2,1-bbenzofuran involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This mechanism is crucial for its potential therapeutic applications in diabetes treatment.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 2: Physicochemical and Functional Properties
Key Observations:
- Fluorescence : 6-Substituted derivatives exhibit strong dual-state emission due to extended π-conjugation, absent in methoxy or methyl analogs .
- Thermal Stability : Methyl and methoxy substituents enhance thermal stability, critical for high-temperature applications like OLEDs .
Metabolic and Environmental Stability
- 1-Methylnaphtho[2,1-b]thiophene (structurally related) undergoes bacterial cometabolism to hydroxylated carboxylic acids, suggesting similar methyl-substituted benzofurans may resist complete degradation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methylnaphtho[2,1-b][1]benzofuran, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves Stobbe condensation of 1-methylnaphtho[2,1-b]furan with diethyl isopropylidenesuccinate, followed by hydrolysis and cyclization to yield fulgide derivatives . Key intermediates (e.g., acetylated or formylated derivatives) are purified via column chromatography and characterized using H NMR (400 MHz, DMSO-d) and thin-layer chromatography (TLC) on silica gel . Microwave-assisted synthesis can enhance reaction efficiency for structurally related benzofuran derivatives .
Q. What spectroscopic and crystallographic methods are critical for structural elucidation?
- Methodological Answer : High-resolution H NMR and C NMR in deuterated solvents (e.g., CDCl) are essential for confirming substituent positions and electronic environments . Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines molecular geometry and intermolecular interactions (e.g., CH···π or O–H···O hydrogen bonds) . For photochromic derivatives, UV-Vis spectroscopy monitors reversible isomerization .
Q. How are pharmacological activities of benzofuran derivatives screened?
- Methodological Answer : In vitro assays for antimicrobial activity involve minimum inhibitory concentration (MIC) testing against bacterial/fungal strains . Cytotoxicity studies (e.g., MTT assays on cancer cell lines) assess antitumor potential . Structure-activity relationship (SAR) studies compare substituent effects (e.g., methyl or sulfonyl groups) on bioactivity .
Advanced Research Questions
Q. What strategies optimize photochromic properties in 1-methylnaphtho[2,1-b]furan derivatives?
- Methodological Answer : Fulgides synthesized from 1-methylnaphtho[2,1-b]furan exhibit reversible Z/E isomerization under UV/visible light. Key steps include introducing electron-withdrawing groups (e.g., acetyl) to enhance photostability and monitoring quantum yields via time-resolved spectroscopy . Advanced characterization involves X-ray crystallography of photo-stationary states .
Q. How can environmental degradation pathways of 1-methylnaphtho[2,1-b]furan be studied?
- Methodological Answer : Biodesulfurization by Rhodococcus sp. strain WU-K2R selectively cleaves C–S bonds in heterocyclic analogs, producing naphtho[2,1-b]furan as a metabolite. Metabolites are identified via GC-MS and H NMR, with degradation kinetics modeled using Michaelis-Menten parameters . Aerobic/anaerobic bioreactor systems assess persistence in soil/water matrices .
Q. What computational approaches predict structure-activity relationships for benzofuran derivatives?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant/antimicrobial activities . Molecular docking (e.g., AutoDock Vina) screens interactions with bacterial tyrosine kinases or viral proteases . QSAR models use descriptors like logP and polar surface area to prioritize synthetic targets .
Q. How are toxicological studies designed to evaluate systemic effects of methylnaphthofurans?
- Methodological Answer : OECD Guideline-compliant assays assess acute toxicity (oral/dermal LD), hepatotoxicity (ALT/AST levels in rodents), and genotoxicity (Ames test) . Chronic exposure studies (e.g., 90-day rodent trials) monitor renal/hepatic histopathology and hematological parameters . In vitro models (e.g., HepG2 cells) screen metabolic activation pathways .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported synthetic yields for 1-methylnaphtho[2,1-b]furan derivatives?
- Methodological Answer : Reproducibility issues may arise from solvent purity, catalyst loading, or reaction scale. Validate protocols by repeating reactions under inert atmospheres (N/Ar) and characterizing products via HPLC-MS . Cross-validate crystallographic data with CIF files deposited in the Cambridge Structural Database .
Q. What challenges arise in crystallizing sulfonyl-substituted derivatives, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
